Technical Guide: (S)-3-Hydroxy-3-phenylpropionic Acid
Technical Guide: (S)-3-Hydroxy-3-phenylpropionic Acid
[1]
Executive Summary
(S)-3-Hydroxy-3-phenylpropionic acid (CAS 36567-72-3) is a critical chiral building block in the pharmaceutical industry. It serves as the stereochemical anchor for the synthesis of several blockbuster selective serotonin reuptake inhibitors (SSRIs), most notably Dapoxetine and Fluoxetine . Its value lies in its
Part 1: Chemical & Physical Profile[2][3]
The distinction between the racemic mixture and the pure (S)-enantiomer is vital for regulatory compliance and reaction efficacy. The (S)-isomer exhibits a distinct melting point range and specific optical rotation compared to the racemate.
| Property | Data | Notes |
| IUPAC Name | (3S)-3-Hydroxy-3-phenylpropanoic acid | |
| CAS Number | 36567-72-3 | Specific to (S)-isomer.[1][2][3][4][5][6] Racemate is 3480-87-3.[7] |
| Molecular Formula | ||
| Molecular Weight | 166.17 g/mol | |
| Appearance | White to pale cream crystalline powder | Needle-like crystals common from recrystallization. |
| Melting Point | 115.0 – 122.0 °C | Significantly higher than racemate (92–96 °C). |
| Specific Rotation | ||
| Solubility | Soluble in Methanol, Ethanol, Ethyl Acetate | Sparingly soluble in water; soluble in alkaline solutions. |
| pKa | ~4.25 | Calculated value; typical for |
Part 2: Synthetic Routes & Manufacturing
The synthesis of (S)-3-Hydroxy-3-phenylpropionic acid is dominated by asymmetric catalysis to ensure high enantiomeric excess (ee). While classical resolution of the racemate using chiral bases (e.g., phenylethylamine) is possible, it is atom-inefficient (max 50% yield). Modern industrial workflows prefer Enzymatic Asymmetric Reduction .
Enzymatic Asymmetric Reduction
This method utilizes ketoreductases (KREDs) or whole-cell biocatalysts (e.g., Saccharomyces cerevisiae, Candida rugosa) to reduce ethyl benzoylacetate (ethyl 3-oxo-3-phenylpropionate) to the (S)-hydroxy ester, followed by hydrolysis.
-
Mechanism: The enzyme delivers a hydride to the Re-face of the ketone, establishing the (S)-configuration.
-
Advantages: Green chemistry conditions (aqueous buffer), high ee (>98%), and ambient temperature operation.
Chemical Asymmetric Hydrogenation
Noyori-type asymmetric hydrogenation using Ru(II) catalysts with chiral diphosphine ligands (e.g., BINAP) is the primary chemical alternative.
-
Catalyst:
-
Conditions: High pressure
(40–100 atm), Methanol solvent. -
Causality: The chiral ligand creates a steric environment that forces the substrate to coordinate in a specific orientation, dictating the stereochemical outcome.
Visualization: Synthesis Workflow
The following diagram illustrates the enzymatic route, which is preferred for its specificity and mild conditions.
Figure 1: Enzymatic asymmetric synthesis pathway from ethyl benzoylacetate to the target acid.
Part 3: Pharmaceutical Applications[12][13][14]
(S)-3-Hydroxy-3-phenylpropionic acid is a pharmacophore scaffold. Its primary utility is in the synthesis of Dapoxetine (Priligy), a short-acting SSRI. The chiral center established in the acid is preserved or systematically inverted to create the final drug molecule.
Dapoxetine Synthesis
In the synthesis of Dapoxetine, the acid is converted to an amino-alcohol.[8] The absolute configuration is critical because the (S)-enantiomer of Dapoxetine exhibits superior pharmacokinetics and binding affinity compared to the (R)-enantiomer.
-
Reduction: The carboxylic acid is reduced to a 1,3-diol.
-
Activation: Selective activation of the primary alcohol (e.g., tosylation).
-
Substitution: Displacement by dimethylamine.
-
Etherification: Reaction with 1-naphthol.
Visualization: Drug Development Pathway
Figure 2: Conversion of the hydroxy acid to the active pharmaceutical ingredient Dapoxetine.
Part 4: Analytical Characterization
Validating the enantiomeric purity is the most critical step in QC. Standard reverse-phase HPLC is insufficient; Chiral HPLC is required.
Chiral HPLC Method[10][15]
-
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica).
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (TFA) (90 : 10 : 0.1).
-
Note: TFA is essential to suppress ionization of the carboxylic acid, sharpening the peak shape.
-
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
Expected Result: The (S)-enantiomer typically elutes before or after the (R)-enantiomer depending on the specific column selector. Reference standards must be run to confirm elution order.
Optical Rotation Check
A quick purity check can be performed using a polarimeter.
-
Standard:
( , MeOH).[6][9] -
Interpretation: A lower magnitude (e.g.,
) indicates significant racemization or impurities.
Part 5: Experimental Protocols
Protocol: Recrystallization for Enantiomeric Enrichment
If the synthesized or purchased material has low optical purity (<95% ee), this protocol enriches the (S)-isomer.
Materials:
-
Crude (S)-3-Hydroxy-3-phenylpropionic acid
-
Ethyl Acetate (EtOAc)
-
n-Hexane
Procedure:
-
Dissolution: Dissolve 10 g of crude acid in the minimum amount of boiling EtOAc (~30-40 mL). Ensure complete dissolution.
-
Precipitation: Remove from heat. Slowly add n-Hexane (approx. 10-15 mL) until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool to room temperature undisturbed for 2 hours, then move to a refrigerator (4°C) for 12 hours.
-
Causality: Slow cooling promotes the formation of pure crystal lattices, excluding the (R)-isomer impurity which remains in the mother liquor.
-
-
Filtration: Filter the white needles under vacuum. Wash with cold Hexane/EtOAc (3:1).
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
-
Validation: Measure MP (Target: >115°C) and Optical Rotation.
Part 6: Handling & Safety
While not highly toxic, (S)-3-Hydroxy-3-phenylpropionic acid is a chemical irritant.
-
GHS Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place (2-8°C recommended to prevent slow esterification or degradation). Keep container tightly closed.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood if generating dust.
References
-
Thermo Fisher Scientific. (S)-(-)-3-Hydroxy-3-phenylpropionic acid, 98+% Product Specifications. Retrieved from
-
ChemicalBook. (S)-3-HYDROXY-3-PHENYLPROPANOIC ACID Properties and Safety. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2735057, (S)-3-Hydroxy-3-phenylpropionic acid. Retrieved from
-
BenchChem. Chiral HPLC Method for the Separation of 3-Phenyl-L-serine Diastereomers (Analogous Method). Retrieved from
-
Google Patents. Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate (US20060205056A1). Retrieved from
Sources
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- 2. fishersci.es [fishersci.es]
- 3. (S)-3-Hydroxy-3-phenylpropionic acid | CAS 36567-72-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. (S)-3-Hydroxy-3-phenylpropionic acid | C9H10O3 | CID 2735057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-3-Hydroxy-3-phenylpropanoic acid, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. fishersci.fr [fishersci.fr]
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